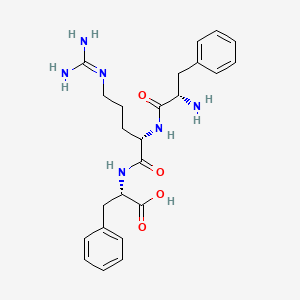

Phenylalanyl-arginyl-phenylalanine

Description

Phenylalanyl-arginyl-phenylalanine (CAS: 49864-46-2) is a synthetic tripeptide composed of three amino acids: phenylalanine (Phe), arginine (Arg), and phenylalanine (Phe), linked via peptide bonds. Its molecular formula is C₃₀H₄₀N₈O₅ (calculated based on sequence and bond formation), with a molecular weight of ~624.7 g/mol . Structurally, it features a central arginine residue flanked by two phenylalanine moieties.

Properties

CAS No. |

49864-46-2 |

|---|---|

Molecular Formula |

C24H32N6O4 |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C24H32N6O4/c25-18(14-16-8-3-1-4-9-16)21(31)29-19(12-7-13-28-24(26)27)22(32)30-20(23(33)34)15-17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15,25H2,(H,29,31)(H,30,32)(H,33,34)(H4,26,27,28)/t18-,19-,20-/m0/s1 |

InChI Key |

GNUCSNWOCQFMMC-UFYCRDLUSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |

Other CAS No. |

49864-46-2 |

sequence |

FRF |

Synonyms |

FRF peptide H-Phe-Arg-Phe-OH Phe-Arg-Phe phenylalanyl-arginyl-phenylalanine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Phenylalanyl-arginyl-valyl-phenylalanine (CAS: 144548-33-4)

- Molecular Formula : C₂₉H₄₁N₇O₅

- Molecular Weight : ~567.69 g/mol

- Key Differences :

- This compound is a tetrapeptide (Phe-Arg-Val-Phe), with valine (Val) replacing the third phenylalanine residue in the tripeptide.

- Valine introduces a branched aliphatic side chain, reducing aromaticity and altering hydrophobicity compared to the tripeptide.

- The additional phenylalanine at the C-terminus increases molecular weight and may influence tertiary structure or receptor binding .

Phenyllactic Acid (CAS: 828-01-3)

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.18 g/mol

- Key Differences: A phenylalanine derivative where the amino group is replaced by a hydroxyl group. Smaller molecular size and lack of peptide bonds result in distinct physicochemical properties, such as higher solubility in organic solvents.

N-Phthalyl-L-alanine (CAS: 74163-81-8)

- Molecular Formula: C₁₁H₁₁NO₄

- Molecular Weight : 237.21 g/mol

- Key Differences: A modified amino acid with a phthalyl group blocking the N-terminus, altering reactivity and stability. Unlike the tripeptide, this compound lacks the arginine residue and peptide backbone, limiting its ability to engage in hydrogen bonding or ionic interactions .

Data Table: Comparative Overview

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Potential Applications |

|---|---|---|---|---|---|

| Phenylalanyl-arginyl-phenylalanine | 49864-46-2 | C₃₀H₄₀N₈O₅ | ~624.7 | Tripeptide with aromatic and cationic residues | Therapeutic research, enzyme studies |

| Phenylalanyl-arginyl-valyl-phenylalanine | 144548-33-4 | C₂₉H₄₁N₇O₅ | ~567.69 | Tetrapeptide with hydrophobic valine residue | Drug delivery, ligand design |

| Phenyllactic acid | 828-01-3 | C₉H₁₀O₃ | 166.18 | Hydroxylated phenylalanine derivative | Antimicrobial agents |

| N-Phthalyl-L-alanine | 74163-81-8 | C₁₁H₁₁NO₄ | 237.21 | Modified amino acid with blocked N-terminus | Prodrug development, stabilizers |

Functional Implications

- Peptide Length and Residue Substitution :

The tripeptide’s shorter chain may enhance membrane permeability compared to the tetrapeptide, while valine’s hydrophobicity in the tetrapeptide could improve lipid bilayer interactions . - Aromatic vs. Aliphatic Side Chains: Phenylalanine’s aromatic rings enable π-π stacking, critical for protein binding, whereas valine’s aliphatic side chain favors hydrophobic packing in non-polar environments.

- Derivatives vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.